molecular formula C6H8Br2N2 B1445797 3-Bromo-6-ethyl-pyridazine hydrobromide CAS No. 1965309-23-2

3-Bromo-6-ethyl-pyridazine hydrobromide

Cat. No.: B1445797
CAS No.: 1965309-23-2
M. Wt: 267.95 g/mol
InChI Key: XTAXSDSMEZYCEH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-pyridazine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide typically involves the bromination of 6-ethyl-pyridazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridazine ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-pyridazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Bromo-6-ethyl-pyridazine hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom at the 3-position plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-pyridazine hydrobromide
  • 3-Bromo-6-propyl-pyridazine hydrobromide
  • 3-Bromo-6-isopropyl-pyridazine hydrobromide

Uniqueness

3-Bromo-6-ethyl-pyridazine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position and the bromine atom at the 3-position makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-6-ethylpyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-2-5-3-4-6(7)9-8-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAXSDSMEZYCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-23-2
Record name Pyridazine, 3-bromo-6-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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